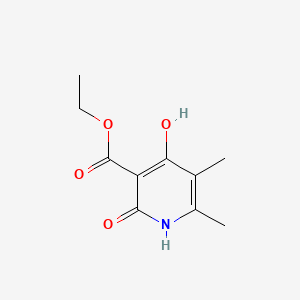

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYKRZNQIKTPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(NC1=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715935 | |

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77629-51-7 | |

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

CAS Number: 77629-51-7

This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted nicotinate derivative. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on the closely related analogue, Ethyl 2,4-dihydroxy-6-methylnicotinate, to provide a contextual understanding of its potential properties and synthesis. All information derived from related compounds is clearly indicated.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 77629-51-7 | N/A |

| Molecular Formula | C₁₀H₁₃NO₄ | N/A |

| Molecular Weight | 211.22 g/mol | N/A |

| Appearance | White to off-white powder | Supplier Data |

| Purity | ≥95% | Supplier Data |

| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |

| Storage | Store at room temperature, protected from light and moisture | Supplier Data |

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve the condensation of ethyl 3-amino-2-butenoate with a suitable diketene or a derivative of acetoacetic acid under basic conditions.

General Experimental Protocol (Adapted from related nicotinates):

-

Reaction Setup: A solution of ethyl 3-amino-2-butenoate and 2,3-dimethyl-4-oxo-pent-2-enoic acid ethyl ester in a suitable solvent (e.g., ethanol, methanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Base Addition: A base, such as sodium ethoxide or piperidine, is added to the solution to catalyze the condensation reaction.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Below is a generalized workflow for the synthesis and characterization of substituted nicotinates.

Potential Biological Activities

Disclaimer: There is no specific information available regarding the biological activities or signaling pathways of this compound. The following information is based on the known activities of other substituted nicotinic acid derivatives and should be considered speculative.

Substituted nicotinic acid (a form of vitamin B3) and its derivatives are known to possess a wide range of biological activities. Research on various substituted nicotinates has suggested potential applications in several therapeutic areas.

Potential Areas of Investigation:

-

Anti-inflammatory Activity: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties.

-

Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents, and various substituted nicotinates have shown activity against bacterial and fungal strains.

-

Anticancer Activity: Certain substituted nicotinates have been investigated for their potential as anticancer agents, with some showing inhibitory effects on cancer cell proliferation.

-

Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, suggesting a potential role as an enzyme inhibitor.

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological activities and mechanism of action of this compound. Due to the lack of specific data, a signaling pathway diagram cannot be provided at this time.

"Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological significance of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar molecules and established chemical principles to offer a robust resource for researchers. This guide includes a summary of known and predicted chemical data, a proposed synthetic workflow, and an exploration of potential biological activities and signaling pathways.

Chemical Properties

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethyl 2,4-dihydroxy-5,6-dimethylpyridine-3-carboxylate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 77629-51-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Purity | ≥96% (Commercially available) | [1] |

| Storage | Room temperature, stored under nitrogen | [1] |

| Topological Polar Surface Area (TPSA) | 79.65 Ų | [1] |

| logP (Predicted) | 1.28634 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

For reference, the structurally similar compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, has a reported melting point of 212 °C.

Experimental Protocols: Proposed Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, based on general synthetic methods for substituted ethyl nicotinates, a plausible synthetic route can be proposed. The Hantzsch pyridine synthesis, a well-established method for preparing dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine, offers a viable approach.

Proposed Synthetic Pathway:

A potential synthesis could involve a multi-component reaction analogous to the Hantzsch synthesis, followed by an oxidation step. The key starting materials would be an ethyl acetoacetate derivative, an aldehyde, and an ammonia source.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate), an α,β-unsaturated carbonyl compound (e.g., 2-methyl-3-oxobutanal), and a source of ammonia (e.g., ammonium acetate) in an appropriate solvent such as ethanol.

-

Condensation: Heat the reaction mixture to reflux for several hours to facilitate the initial condensation and cyclization to form the dihydropyridine intermediate.

-

Oxidation: After the formation of the dihydropyridine, introduce an oxidizing agent (e.g., nitric acid or air) to aromatize the ring to the desired pyridine structure.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Note: This is a generalized and hypothetical protocol. The specific choice of reagents, reaction conditions (temperature, time), and purification methods would require experimental optimization.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Antioxidant Mechanism

Based on the known antioxidant properties of dihydropyridine derivatives, this compound could potentially act as a free radical scavenger. The dihydroxy-substituted pyridine ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Caption: Potential free radical scavenging mechanism.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural features suggest potential pharmacological relevance. Nicotinic acid (niacin) and its derivatives are known to play crucial roles in various biological processes. Furthermore, the dihydropyridine scaffold is a well-known pharmacophore present in a number of approved drugs.

Potential Areas of Biological Activity:

-

Antioxidant Properties: Dihydropyridine derivatives are recognized for their ability to act as antioxidants by scavenging free radicals. The electron-rich dihydroxy-substituted pyridine ring in the target molecule could confer similar properties, potentially offering protection against oxidative stress-related cellular damage.

-

Enzyme Inhibition: The nicotinamide moiety is a core component of the coenzymes NAD⁺ and NADP⁺, which are essential for numerous enzymatic reactions. It is plausible that derivatives of nicotinic acid could interact with and modulate the activity of various enzymes.

-

Cardiovascular Effects: Substituted dihydropyridines are famously used as L-type calcium channel blockers for the treatment of hypertension. While the specific substitution pattern of the target molecule will determine its activity, an interaction with ion channels remains a theoretical possibility.

Potential Signaling Pathways:

Given the potential antioxidant activity, this compound could modulate signaling pathways sensitive to the cellular redox state. This includes:

-

Nrf2-Keap1 Pathway: This pathway is a master regulator of the cellular antioxidant response. By reducing oxidative stress, the compound could indirectly influence the activation of Nrf2 and the subsequent expression of antioxidant enzymes.

-

NF-κB Signaling: The activation of the transcription factor NF-κB is often triggered by oxidative stress and plays a key role in inflammation. An antioxidant effect could potentially lead to the downregulation of this pro-inflammatory pathway.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a polysubstituted pyridine derivative, presents a scaffold of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, a detailed, plausible experimental protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, and predicted spectroscopic data based on analogous compounds. While specific biological activity and signaling pathway data for this compound are not currently available in the public domain, this document serves as a foundational resource for researchers investigating this and related molecular entities.

Molecular Structure and Properties

This compound (CAS No. 77629-51-7) is a heterocyclic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol .[1][2] The structure features a pyridine ring substituted with two hydroxyl groups, two methyl groups, and an ethyl ester group. The presence of these functional groups offers multiple sites for potential chemical modification, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77629-51-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |

| Molecular Weight | 211.21 g/mol | [1][2] |

| SMILES | CCOC(=O)C1=C(N=C(C)C(=C1O)C)O | [1][2] |

| Purity (Typical) | ≥96% | [1][2] |

Synthesis

A robust and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,4-dihydroxy-5,6-dimethylnicotinic acid.[3][4] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent.

Proposed Synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid

While a specific protocol for the synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid was not found, a general approach for the synthesis of related nicotinic acids can be adapted. One plausible route involves the condensation of an appropriately substituted β-ketoester with an enamine, followed by cyclization and hydrolysis.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for the esterification of nicotinic acid derivatives.[5][6][7]

Materials:

-

2,4-dihydroxy-5,6-dimethylnicotinic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (Silica gel)

Procedure:

-

To a round-bottom flask, add 2,4-dihydroxy-5,6-dimethylnicotinic acid.

-

Add a large excess of anhydrous ethanol to the flask. The ethanol acts as both the solvent and a reactant, driving the equilibrium towards the product.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.2 | Singlet | 3H | C5-CH₃ |

| ~2.4 | Singlet | 3H | C6-CH₃ |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~10-12 | Broad Singlet | 1H | C4-OH |

| ~11-13 | Broad Singlet | 1H | C2-OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~18 | C5-C H₃ |

| ~20 | C6-C H₃ |

| ~61 | -O-C H₂-CH₃ |

| ~105 | C3 |

| ~110 | C5 |

| ~150 | C6 |

| ~160 | C4 |

| ~165 | C2 |

| ~170 | C =O (Ester) |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (hydroxyl groups) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~1700 (strong) | C=O stretch (ester) |

| ~1620 | C=C stretch (aromatic) |

| ~1580 | C=N stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, the nicotinic acid scaffold is present in numerous biologically active compounds. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] The polysubstituted nature of this compound makes it an attractive candidate for library synthesis and high-throughput screening to explore its potential pharmacological properties.

Future research should focus on the synthesis and purification of this compound to enable comprehensive spectroscopic characterization and the evaluation of its biological activities. Screening against various cellular targets and in different disease models could unveil novel therapeutic applications.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

References

- 1. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a plausible and scientifically sound route based on established organic chemistry principles and analogous reactions found in the literature. The proposed synthesis involves a two-step process: the formation of the core heterocyclic structure, 2,4-dihydroxy-5,6-dimethylnicotinic acid, via a cyclocondensation reaction, followed by Fischer esterification to yield the final ethyl ester.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through the following two key steps:

-

Step 1: Synthesis of 2,4-dihydroxy-5,6-dimethylnicotinic acid via a base-catalyzed cyclocondensation reaction between ethyl 2-methylacetoacetate and cyanoacetamide.

-

Step 2: Esterification of 2,4-dihydroxy-5,6-dimethylnicotinate with ethanol in the presence of an acid catalyst.

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and applications based on related structures.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the class of nicotinic acid esters. Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structure of this compound features a pyridine ring substituted with two hydroxyl groups, two methyl groups, and an ethyl ester group.

IUPAC Name: Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

The presence of the hydroxyl group at the 2-position of the pyridine ring leads to keto-enol tautomerism, with the pyridin-2-one form being the more stable tautomer. Therefore, the preferred IUPAC name reflects this tautomeric form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77629-51-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][2] |

| Molecular Weight | 211.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Purity | ≥96% | [1] |

| Topological Polar Surface Area (TPSA) | 79.65 Ų | [1] |

| LogP | 1.28634 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is a one-pot condensation reaction. This approach is analogous to the synthesis of similar substituted pyridones.[3]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Reactants:

-

Ethyl 3-aminobut-2-enoate

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

-

Procedure:

-

To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask, add ethyl 3-aminobut-2-enoate.

-

To this mixture, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Pour the concentrated residue into ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 with a suitable acid (e.g., dilute HCl or ammonium chloride) to precipitate the crude product.[3]

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum at 50-60 °C.[3]

-

-

Purification:

Diagram 1: Synthetic Workflow

Caption: A workflow diagram illustrating the synthesis and purification of Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported in the literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The substituted dihydroxypyridine core is a "privileged scaffold" in medicinal chemistry.

-

Antimicrobial and Antitumor Potential: A structurally similar compound, Ethyl 2,4-dihydroxy-6-methylnicotinate, is used as a building block for the synthesis of Lucanthone analogs, which have been investigated for their antitumor and bactericidal properties.[3][4] The 2,4-dihydroxypyridine scaffold is a key pharmacophore that can be further modified to develop novel therapeutic agents.

-

Enzyme Inhibition: The dihydroxy-substituted aromatic ring can act as a metal-chelating moiety, suggesting potential inhibitory activity against metalloenzymes. Furthermore, the overall structure could be tailored to fit into the active sites of various enzymes, such as kinases or polymerases, which are common targets in cancer and antiviral drug discovery.

-

Scaffold for Chemical Library Synthesis: The multiple reactive sites on the molecule (hydroxyl groups, the pyridine ring, and the ester moiety) make it an excellent starting material for the synthesis of a diverse library of compounds for high-throughput screening.

Diagram 2: Structure-Activity Relationship Concept

Caption: A diagram illustrating the potential for structural modifications of the core scaffold and their relationship to potential therapeutic applications.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data is limited, its structural similarity to other biologically active dihydroxypyridine derivatives suggests that it could serve as a promising scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and antitumor research. The synthetic route is straightforward, allowing for the efficient production of this compound for further investigation and derivatization. Future research should focus on the synthesis of analog libraries and their systematic evaluation in various biological assays to fully elucidate the therapeutic potential of this chemical scaffold.

References

Spectroscopic and Analytical Characterization of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate: A Technical Guide

Introduction

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₃NO₄, and it has a molecular weight of 211.21 g/mol .[1] A thorough understanding of its chemical structure and purity is essential for its application in research and development. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for its analysis. Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic data is predicted based on the analysis of similar structures and general principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | OH (C4-OH) |

| ~9-11 | Singlet (broad) | 1H | OH (C2-OH) |

| 4.25 | Quartet | 2H | -OCH₂CH₃ |

| 2.30 | Singlet | 3H | -CH₃ (C6) |

| 2.15 | Singlet | 3H | -CH₃ (C5) |

| 1.30 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~160 | C4-OH |

| ~155 | C2-OH |

| ~148 | C6 |

| ~115 | C5 |

| ~105 | C3 |

| ~60 | -OCH₂CH₃ |

| ~18 | -CH₃ (C6) |

| ~14 | -OCH₂CH₃ |

| ~12 | -CH₃ (C5) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching (phenolic OH) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ester) |

| ~1620 | Medium | C=C stretching (pyridine ring) |

| ~1580 | Medium | C=C stretching (pyridine ring) |

| ~1250 | Strong | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 211 | 100 | [M]⁺ (Molecular Ion) |

| 182 | 60 | [M - C₂H₅]⁺ |

| 166 | 80 | [M - OCH₂CH₃]⁺ |

| 138 | 50 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a synthesized organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS): Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The molecules are bombarded with a high-energy electron beam to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted nicotinic acid ester of interest in pharmaceutical research. Given the limited availability of direct quantitative solubility data for this specific compound, this document outlines the expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it provides detailed experimental protocols for determining its solubility and discusses the potential biological implications of this molecule, including relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 77629-51-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | |

| pKa (Predicted) | Multiple ionizable groups (hydroxyl, pyridine nitrogen) likely result in a complex pH-dependent solubility profile. | |

| LogP (Predicted) | 1.28634 | [1] |

Predicted Solubility Profile

-

Aqueous Solubility: The presence of two hydroxyl groups and a pyridine nitrogen atom suggests that the compound can participate in hydrogen bonding with water. However, the ethyl ester and two methyl groups contribute to its lipophilicity. Therefore, its aqueous solubility is expected to be low to moderate and highly dependent on the pH of the solution. The hydroxyl groups and the pyridine nitrogen are ionizable, meaning that the solubility will likely increase in both acidic and basic solutions compared to neutral pH.

-

Organic Solvent Solubility: Based on the solubility of similar compounds like ethyl nicotinate, which is soluble in alcohol and ether, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in non-polar solvents like hexane is expected to be limited. The solubility of nicotinic acid, a related parent compound, follows the order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile[2][3]. A similar trend might be observed for its ethyl ester derivative.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method[4][5][6]. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been achieved[7].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Alternatively, use a validated HPLC method for quantification, which can offer higher specificity and sensitivity.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

-

Workflow for Solubility Determination:

Caption: Workflow of the shake-flask method for solubility determination.

Biological Relevance and Potential Signaling Pathways

Nicotinic acid and its derivatives are known to have various biological activities. While the specific biological profile of this compound is not well-documented, its structural similarity to other nicotinic acid analogs suggests potential interactions with biological systems.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs):

Nicotinic acid itself is a vitamin (B3), but its derivatives can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs)[8][9]. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes[10].

Potential Neuroprotective Effects and Signaling Pathways:

Agonist stimulation of certain nAChR subtypes, particularly α7 and α4β2, has been linked to neuroprotective effects[11][12]. This neuroprotection is often mediated through the activation of intracellular signaling cascades. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway [11][12].

Proposed Signaling Pathway:

Caption: Proposed neuroprotective signaling pathway involving nAChRs.

Other Potential Biological Activities:

Derivatives of nicotinic acid have also been investigated for other therapeutic properties, including antibacterial and antifungal activities[13]. The specific substitution pattern on the pyridine ring of this compound may confer unique biological activities that warrant further investigation.

Conclusion

While quantitative solubility data for this compound is currently limited in the public domain, this technical guide provides a framework for understanding and determining its solubility profile. The predicted solubility characteristics suggest a pH-dependent aqueous solubility and good solubility in polar organic solvents. The provided experimental protocol for the shake-flask method offers a robust approach for obtaining reliable quantitative data. Furthermore, the structural analogy to other nicotinic acid derivatives points towards potential interactions with nicotinic acetylcholine receptors and involvement in neuroprotective signaling pathways, making this compound an interesting candidate for further research in drug development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate. Due to a notable lack of published experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to guide researchers in the characterization of this and similar novel compounds.

Compound Identification

Basic identifying information for this compound is well-established.

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |

| CAS Number | 77629-51-7[1] |

| Molecular Formula | C₁₀H₁₃NO₄[1][2] |

| Molecular Weight | 211.21 g/mol [1] |

| SMILES | CCOC(=O)C1=C(N=C(C)C(=C1O)C)O[1] |

Quantitative Physical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physical properties of this compound. The following table summarizes the current data availability.

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

It is recommended that these properties be determined experimentally to facilitate further research and development involving this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for the determination of essential physical properties.

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Ensure the sample of this compound is thoroughly dried.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, heating slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting point range.

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Principle: Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents, is a guiding concept.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

If undissolved solid remains, the mixture can be gently heated to assess the effect of temperature on solubility.

-

The solubility can be quantified by systematically varying the mass of the solute or the volume of the solvent until a saturated solution is obtained.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By absorbing radiofrequency radiation in a strong magnetic field, the nuclei provide information about their chemical environment, connectivity, and the number of protons.

Apparatus and Reagents:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Micropipettes

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the proton signals to the molecular structure.

Logical Workflow for Compound Characterization

In the absence of specific signaling pathway information for this compound, a generalized workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates the sequential steps a researcher would typically follow.

Conclusion

While this compound is a known chemical entity, its physicochemical properties have not been extensively reported in the public domain. This guide provides the foundational information available for this compound and offers standardized protocols to enable researchers to determine its key physical characteristics. The successful characterization of these properties is a prerequisite for any further investigation into its potential applications in drug development or other scientific fields.

References

A Technical Guide to Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate and its Putative Relationship with Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, a substituted pyridine derivative, and explores its hypothetical relationship with nicotinic acid (Niacin, Vitamin B3). While direct biological data for this compound is currently unavailable in public literature, this document synthesizes information on its chemical properties and the well-established biological roles of nicotinic acid and its derivatives. By examining structure-activity relationships of known nicotinic acid receptor agonists and the metabolic pathways of nicotinic acid, we infer potential, yet unproven, biological activities for this molecule. This guide aims to serve as a foundational resource for researchers interested in the potential pharmacological applications of novel nicotinic acid analogs, providing theoretical frameworks and outlining relevant experimental protocols for future investigation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . Its identity is confirmed by the CAS number 77629-51-7. Structurally, it is an ester derivative of nicotinic acid, featuring two hydroxyl groups at the 2 and 4 positions and two methyl groups at the 5 and 6 positions of the pyridine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| CAS Number | 77629-51-7 |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Nicotinic Acid: A Multifaceted Biological Effector

Nicotinic acid, a form of vitamin B3, is an essential nutrient with a well-documented role in human health. It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic redox reactions.[1] Beyond its role in metabolism, nicotinic acid is also a signaling molecule that interacts with specific receptors, most notably the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3][4][5]

Role in NAD+ Biosynthesis

Nicotinic acid is a key substrate in the Preiss-Handler pathway for NAD+ synthesis. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). Finally, NAAD is amidated to produce NAD+.

HCA2 Receptor Activation and Downstream Signaling

Activation of the HCA2 receptor by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. This mechanism is central to the lipid-lowering effects of nicotinic acid observed in clinical settings.

The Putative Relationship: A Structural Perspective

Currently, there is no direct experimental evidence in the scientific literature detailing the biological activity of this compound or its interaction with nicotinic acid pathways. However, its chemical structure as a substituted ethyl ester of nicotinic acid allows for the formulation of several hypotheses regarding its potential biological relevance.

Potential as a Prodrug

One plausible hypothesis is that this compound may act as a prodrug of the corresponding carboxylic acid, 2,4-dihydroxy-5,6-dimethylnicotinic acid. It is common for the esterification of a carboxylic acid to enhance its lipophilicity and thereby improve its absorption and distribution in the body.[6] Following administration, endogenous esterases could hydrolyze the ethyl ester, releasing the active carboxylic acid. The biological activity would then depend on the ability of this carboxylic acid to interact with the HCA2 receptor or participate in NAD+ biosynthesis.

Interaction with the HCA2 Receptor

The affinity of any nicotinic acid derivative for the HCA2 receptor is highly dependent on its structural features. Structure-activity relationship studies have shown that the carboxylate group is a critical pharmacophore for receptor binding.[2][3][4] While the ethyl ester itself is unlikely to bind with high affinity, its hydrolyzed form, 2,4-dihydroxy-5,6-dimethylnicotinic acid, could potentially interact with the receptor. The presence of hydroxyl and methyl substituents on the pyridine ring would significantly influence this interaction, though the precise effect (agonist or antagonist) would require experimental determination.

Data Presentation: A Comparative Framework

In the absence of direct quantitative data for this compound, this section provides illustrative data for nicotinic acid and a known synthetic agonist to serve as a benchmark for future studies.

Table 2: Comparative Receptor Binding and Functional Activity at the HCA2 Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Nicotinic Acid | 50 - 200 | 100 - 500 |

| Acifran (a synthetic agonist) | 10 - 50 | 20 - 100 |

| This compound | Data not available | Data not available |

| 2,4-dihydroxy-5,6-dimethylnicotinic acid | Data not available | Data not available |

Proposed Experimental Protocols

To elucidate the biological activity of this compound and its potential relationship to nicotinic acid, the following experimental protocols are recommended.

In Vitro HCA2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound and its corresponding carboxylic acid for the human HCA2 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human HCA2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled HCA2 receptor ligand (e.g., [3H]-nicotinic acid).

-

Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the test compounds (this compound and 2,4-dihydroxy-5,6-dimethylnicotinic acid).

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves.

-

In Vitro HCA2 Receptor Functional Assay (cAMP Measurement)

-

Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the HCA2 receptor.

-

Methodology:

-

Cell Culture: Culture a suitable cell line expressing the HCA2 receptor.

-

Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) in the presence and absence of varying concentrations of the test compounds.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET based assay kit.

-

Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the IC50 value by measuring the inhibition of the effect of a known HCA2 agonist.

-

In Vitro NAD+ Synthesis Assay

-

Objective: To determine if this compound or its hydrolyzed form can serve as a precursor for NAD+ synthesis.

-

Methodology:

-

Cell Culture: Use a cell line known to utilize the Preiss-Handler pathway (e.g., HepG2 cells).

-

Compound Incubation: Incubate the cells with the test compounds for various time points.

-

Metabolite Extraction: Lyse the cells and extract intracellular metabolites.

-

NAD+ Quantification: Measure intracellular NAD+ levels using a colorimetric or fluorometric NAD+/NADH assay kit or by LC-MS/MS for more precise quantification.

-

Data Analysis: Compare the NAD+ levels in treated cells to those in untreated and nicotinic acid-treated (positive control) cells.

-

Visualizing the Pathways

To provide a clearer understanding of the established and hypothetical pathways, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of nicotinic acid via the HCA2 receptor.

Caption: The Preiss-Handler pathway for NAD+ biosynthesis from nicotinic acid.

Caption: Hypothetical metabolic activation of this compound.

Conclusion and Future Directions

This compound is a nicotinic acid derivative with an unknown biological profile. Based on its chemical structure, it is plausible that it could function as a prodrug, being metabolized to its corresponding carboxylic acid, which may then exhibit biological activity. This activity could potentially involve interaction with the HCA2 receptor or participation in NAD+ biosynthesis, the two primary mechanisms of action of nicotinic acid.

The lack of available data underscores the need for comprehensive in vitro and in vivo studies to characterize the pharmacology of this compound. The experimental protocols outlined in this guide provide a roadmap for such investigations. Future research should focus on:

-

Chemical Synthesis and Purification: Ensuring a high-purity supply of this compound and its potential metabolite, 2,4-dihydroxy-5,6-dimethylnicotinic acid.

-

In Vitro Profiling: Conducting the receptor binding and functional assays described to determine its interaction with the HCA2 receptor.

-

Metabolic Studies: Investigating its role as a potential precursor for NAD+ synthesis in relevant cell models.

-

In Vivo Evaluation: Should in vitro studies yield promising results, progressing to animal models to assess its pharmacokinetic properties and its effects on lipid metabolism and other relevant physiological parameters.

The exploration of novel nicotinic acid derivatives like this compound holds the potential for the discovery of new therapeutic agents with improved efficacy or side-effect profiles compared to existing treatments.

References

- 1. Niacin - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) | CoLab [colab.ws]

- 4. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). | Semantic Scholar [semanticscholar.org]

- 5. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

The Multifaceted Biological Activities of Substituted Nicotinic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has long been recognized for its therapeutic effects, particularly in the management of dyslipidemia.[1][2] However, the parent molecule is often associated with undesirable side effects, most notably cutaneous flushing.[3] This has spurred significant interest in the development of substituted nicotinic acid esters and other derivatives to enhance therapeutic efficacy, improve pharmacokinetic profiles, and mitigate adverse effects. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their interactions with the nicotinic acid receptor (GPR109A), and details the experimental methodologies used to evaluate their pharmacological effects.

Core Biological Activities and Structure-Activity Relationships

Substituted nicotinic acid esters exhibit a broad range of biological activities, primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[3][4] These activities include vasodilation, anti-inflammatory effects, analgesic properties, and modulation of lipid metabolism. The structure of the substituent group plays a critical role in determining the potency and specificity of these compounds.

Vasodilatory Effects

Nicotinic acid and its derivatives are potent vasodilators, an effect largely responsible for the flushing side effect.[5] This vasodilation is primarily mediated by the GPR109A receptor on Langerhans cells in the skin, which leads to the release of prostaglandins such as PGD2 and PGE2.[6] Thionicotinic acid derivatives, for instance, have been shown to exert dose-dependent vasorelaxation.[5][6]

Anti-inflammatory and Analgesic Activities

Several substituted nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][8] These effects are often linked to the inhibition of pro-inflammatory mediators. For example, certain derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[7] The analgesic activity of some derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Lipid-Lowering Effects

The primary therapeutic application of nicotinic acid is its ability to favorably modulate lipid profiles, including lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[1][2] While the exact mechanisms are still being fully elucidated, the anti-lipolytic effect of nicotinic acid in adipocytes, mediated by GPR109A, is considered a key factor.[1] However, some studies suggest that the lipid-modifying effects may be at least partially independent of GPR109A activation.[10]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various substituted nicotinic acid esters and related compounds, providing a comparative overview of their potency and efficacy across different biological assays.

| Compound/Derivative | Assay | Target/Model | Parameter | Value | Reference |

| Vasodilation | |||||

| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation | Rat thoracic aorta | ED50 | 21.3 nM | [6] |

| Anti-Inflammatory Activity | |||||

| Compound 4c (a 2-bromophenyl derivative) | Analgesic Activity (Writhing Test) | Mice | % Inhibition | 73.7 ± 6.2 | |

| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 macrophages | MTT Results | 86.109 ± 0.51 to 119.084 ± 0.09 | [7] |

| GPR109A Receptor Activity | |||||

| Nicotinic Acid | GPR109A Activation | CHO-k1 cells | EC50 | 280 nM | |

| Acifran | GPR109A Activation | CHO-k1 cells | EC50 | 3.2 µM | |

| Antimicrobial Activity | |||||

| Acylhydrazone derivative 13 | Antibacterial | Staphylococcus epidermidis | MIC | 1.95 µg/mL | [11] |

| Acylhydrazone derivative 13 | Antibacterial | MRSA | MIC | 7.81 µg/mL | [11] |

| 1,3,4-oxadiazoline derivative 25 | Antibacterial | Bacillus subtilis & Staphylococcus aureus | MIC | 7.81 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted nicotinic acid esters.

In Vitro Vasodilation Assay using Wire Myography

This protocol details the assessment of the vasodilatory effects of test compounds on isolated arterial rings.

1. Tissue Preparation:

-

Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissues.

-

Cut the aorta into rings of 2-3 mm in length.

2. Mounting:

-

Mount each aortic ring in a 10 mL organ bath of a wire myograph system containing Krebs-Henseleit solution.

-

The solution should be maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Apply a resting tension of 1.5 g and allow the tissue to equilibrate for 60 minutes.

3. Experimental Procedure:

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent, such as phenylephrine (1 µM).

-

Once a plateau in contraction is reached, cumulatively add the test compound in increasing concentrations to the organ bath.

-

Record the relaxation responses isometrically using a force-displacement transducer.

4. Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed the RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3. Cytokine Measurement (ELISA):

-

Culture and treat the cells as described above.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

GPR109A Receptor Activation Assays

1. Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2. cAMP Assay:

-

Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-k1 cells).

-

Assay Procedure:

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Generate a dose-response curve and determine the EC50 value for the inhibition of cAMP production.

Signaling Pathways and Experimental Workflows

The biological effects of substituted nicotinic acid esters are primarily initiated by their interaction with the GPR109A receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying these compounds.

Caption: GPR109A Signaling Pathway.

Caption: Drug Discovery Workflow.

Conclusion

Substituted nicotinic acid esters represent a promising class of therapeutic agents with a wide array of biological activities. Their ability to modulate the GPR109A receptor provides a powerful mechanism for influencing lipid metabolism, inflammation, and vascular tone. A thorough understanding of their structure-activity relationships, guided by robust in vitro and in vivo experimental evaluation, is crucial for the rational design of novel derivatives with improved therapeutic profiles. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this important area of pharmacology.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. プロメガ [promega.jp]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to Novel Nicotinate Derivative Research

For Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a fundamental component of vitamin B3, continues to be a "privileged structure" in modern drug discovery.[1] Its inherent biocompatibility and versatile chemical nature make it an ideal starting point for the development of novel therapeutics across a wide range of disease areas. This technical guide explores promising research avenues for new nicotinate derivatives, providing insights into their therapeutic applications, experimental design, and underlying mechanisms of action.

Anticancer Activity: A Prominent Area of Investigation

Nicotinate derivatives have emerged as a significant class of compounds in the pursuit of novel anticancer agents.[2][3] Research has demonstrated their potential to target various cancer cell lines and key signaling pathways involved in tumor progression.

A notable area of exploration is the development of nicotinate derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, hindering their growth and metastasis. For instance, compound 5c has shown promising VEGFR-2 inhibition with an IC50 value of 0.068 μM.[4] This compound also demonstrated a significant increase in caspase-3 levels, indicating an induction of apoptosis.[4]

Furthermore, certain nicotinamide derivatives have displayed potent antiproliferative activity against human breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] A trifluoromethyl substituted pyridine analogue, in particular, exhibited outstanding activity with IC50 values of 8.70 ± 0.23 µM and 8.97 ± 0.31 µM against MCF-7 and HeLa cells, respectively.[6] Another compound with a thiomethyl group also showed significant activity against these cell lines.[6]

The design and synthesis of novel nicotinic acid-based cytotoxic agents continue to be a fertile ground for research.[4] Studies have shown that specific derivatives can exhibit high cytotoxic potential and selectivity against various cancer cells, including HepG-2 and Caco-2 cell lines.[7] One such derivative, ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate, demonstrated IC50 values of 34.31 μM and 24.79 μM against HepG-2 and Caco-2 cells, respectively.[7]

Table 1: Anticancer Activity of Novel Nicotinate Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 5c | VEGFR-2 | 0.068 | [4] |

| Trifluoromethyl substituted pyridine analogue | MCF-7 | 8.70 ± 0.23 | [6] |

| Trifluoromethyl substituted pyridine analogue | HeLa | 8.97 ± 0.31 | [6] |

| Thiomethyl group-containing compound | MCF-7 | 9.01 ± 0.38 | [6] |

| Thiomethyl group-containing compound | HeLa | 9.82 ± 0.41 | [6] |

| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | HepG-2 | 34.31 | [7] |

| Ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-6-(3-phenylureido)nicotinate | Caco-2 | 24.79 | [7] |

| Compound 10 | VEGFR-2 | 0.051 | [5] |

| Compound 10 | MCF-7 | 8.25 | [5] |

| Compound 10 | HCT 116 | 6.48 | [5] |

Experimental Protocols:

Synthesis of Nicotinamide Derivatives (General Procedure):

A common synthetic route involves the acylation of nicotinic acid using thionyl chloride to produce nicotinoyl chloride.[5][8] This intermediate is then reacted with a suitable amine, such as 4-aminoacetophenone, to yield the corresponding nicotinamide derivative.[5][8] Further modifications can be achieved through condensation reactions with various hydrazides or other reagents to generate a library of novel compounds.[5][7][8]

In Vitro Anticancer Activity Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized nicotinate derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[9]

VEGFR-2 Kinase Assay:

The inhibitory activity of the compounds against VEGFR-2 can be evaluated using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the enzyme in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[4]

Workflow for Anticancer Nicotinate Derivative Development.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

The neuroprotective properties of nicotinamide and its derivatives offer a promising avenue for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] These compounds have been shown to protect neurons from various toxic insults and improve cognitive function in preclinical models.[10][12]

The mechanism of neuroprotection is often linked to the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[12][13] Activation of α7 nAChRs can trigger downstream signaling pathways, such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.[13] This cascade of events helps to prevent neuronal cell death induced by factors like β-amyloid and glutamate.[13]

Furthermore, derivatives of nicotine, such as cotinine and 6-hydroxy-L-nicotine, have demonstrated the ability to improve memory and reduce oxidative stress in animal models of Alzheimer's disease.[12] These effects are associated with the modulation of nAChRs, a decrease in acetylcholinesterase activity, and the restoration of antioxidant defenses in the hippocampus.[12]

Signaling Pathway for Nicotinate-Mediated Neuroprotection.

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators